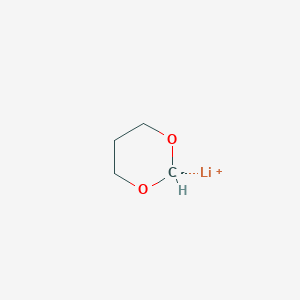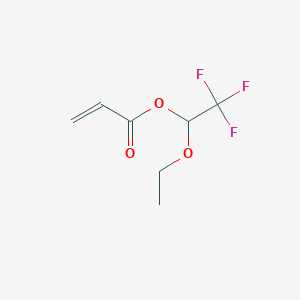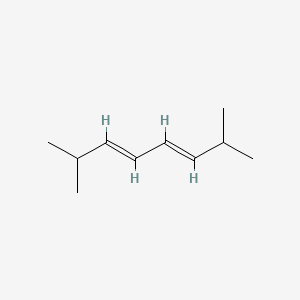
(3Z,5Z)-2,7-Dimethyl-3,5-octadiene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3Z,5Z)-2,7-Dimethyl-3,5-octadiene is an organic compound classified as a conjugated diene It features two double bonds in a specific geometric configuration, which contributes to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,5Z)-2,7-Dimethyl-3,5-octadiene can be achieved through several methods. One common approach involves the use of alkyne metathesis, where alkynes are transformed into dienes under specific catalytic conditions. Another method includes the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of metal catalysts, such as nickel or palladium, is common in these industrial methods .
化学反应分析
Types of Reactions
(3Z,5Z)-2,7-Dimethyl-3,5-octadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction typically produces saturated hydrocarbons .
科学研究应用
(3Z,5Z)-2,7-Dimethyl-3,5-octadiene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying conjugated dienes.
Biology: Research into its biological activity includes its potential as a precursor for bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism by which (3Z,5Z)-2,7-Dimethyl-3,5-octadiene exerts its effects involves its ability to participate in various chemical reactions due to its conjugated diene structure. The double bonds in the molecule can interact with different molecular targets, leading to the formation of new chemical bonds and products. The pathways involved in these reactions are often studied using quantum-chemical calculations and other advanced techniques .
相似化合物的比较
Similar Compounds
Cyclooctatetraene: Another conjugated diene with a similar structure but different reactivity and properties.
2,4-Octadiene: A related compound with different geometric isomers and reactivity.
Uniqueness
Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial settings .
属性
CAS 编号 |
115464-38-5 |
|---|---|
分子式 |
C10H18 |
分子量 |
138.25 g/mol |
IUPAC 名称 |
(3E,5E)-2,7-dimethylocta-3,5-diene |
InChI |
InChI=1S/C10H18/c1-9(2)7-5-6-8-10(3)4/h5-10H,1-4H3/b7-5+,8-6+ |
InChI 键 |
FPZPWGSFHQXVRT-KQQUZDAGSA-N |
手性 SMILES |
CC(/C=C/C=C/C(C)C)C |
规范 SMILES |
CC(C)C=CC=CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


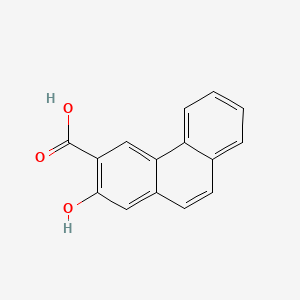
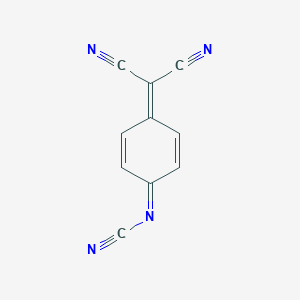
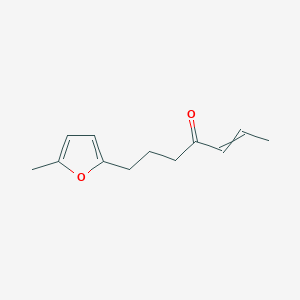
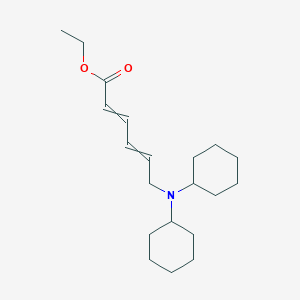
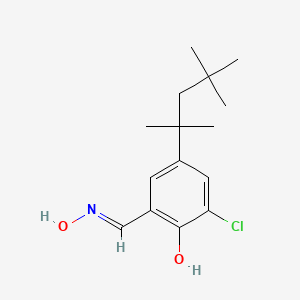
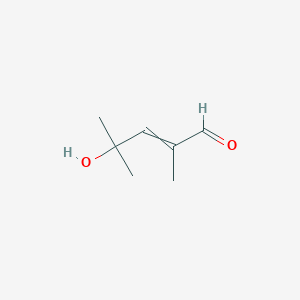
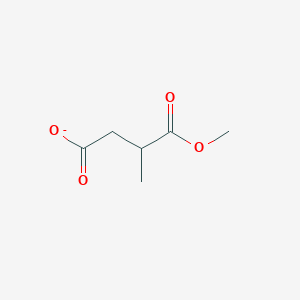
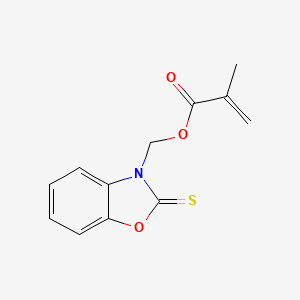
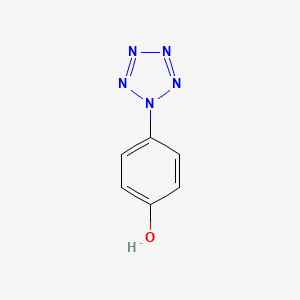
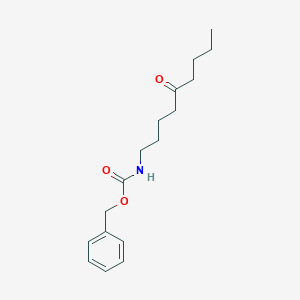
![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)

